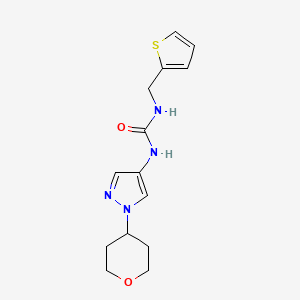

1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea

Descripción

The compound 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea features a urea backbone linked to a pyrazole ring substituted with a tetrahydro-2H-pyran-4-yl group and a thiophen-2-ylmethyl moiety. This structure combines hydrogen-bonding capacity (via urea) with heterocyclic aromatic systems (pyrazole, thiophene) and a tetrahydropyran ring, which may enhance solubility and metabolic stability.

Propiedades

IUPAC Name |

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c19-14(15-9-13-2-1-7-21-13)17-11-8-16-18(10-11)12-3-5-20-6-4-12/h1-2,7-8,10,12H,3-6,9H2,(H2,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWBWYSNOKDZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, receptor inhibition, and other pharmacological effects based on recent research findings.

- Molecular Formula : C₁₃H₁₈N₄OS

- Molecular Weight : 278.37 g/mol

- CAS Number : 1190380-49-4

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its interaction with various biological targets, including cancer cell lines and specific receptors involved in disease pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its antiproliferative effects:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (Lung) | 2.39 ± 0.10 | Inhibition of BRAF pathway |

| Study B | HCT116 (Colorectal) | 3.90 ± 0.33 | Induction of apoptosis via ALK5 inhibition |

| Study C | PC3 (Prostate) | 5.00 ± 0.50 | Cell cycle arrest at G1 phase |

The compound demonstrated significant inhibitory effects against various cancer cell lines, comparable to established anticancer drugs like sorafenib, which serves as a positive control in these assays .

- BRAF Inhibition : The compound has been shown to interact with the BRAF protein, a key player in the MAPK/ERK signaling pathway, which is often mutated in cancers. Molecular docking studies indicate that the urea structure forms hydrogen bonds with critical amino acid residues in BRAF, enhancing its inhibitory effect .

- ALK5 Inhibition : Another significant mechanism involves the inhibition of ALK5 (activin-like kinase 5), a receptor implicated in tumor progression and fibrosis. The compound exhibited an IC50 value of 25 nM for ALK5 autophosphorylation, indicating potent activity against this target .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, with studies indicating minimal toxicity at therapeutic doses. In vivo studies using a CT26 xenograft model demonstrated significant tumor growth inhibition without observable side effects at doses of 30 mg/kg .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of similar compounds based on the core structure of this urea derivative:

- Case Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines, demonstrating that structural modifications can significantly enhance biological activity .

- Case Study 2 : Research focused on hybrid compounds combining diaryl urea with pyridine moieties showed promising results as potential BRAF inhibitors, supporting the molecular hybridization approach in drug design .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound shares critical motifs with several analogs:

- Urea backbone : Facilitates hydrogen bonding, a common feature in kinase inhibitors and multi-target agents .

- Pyrazole ring : A versatile scaffold in medicinal chemistry, often contributing to binding affinity and selectivity .

- Tetrahydro-2H-pyran-4-yl group : A six-membered oxygen-containing ring that may improve solubility compared to smaller rings like tetrahydrofuran (THF) .

Comparison with Selected Analogs

1-(3-(5-(Morpholinomethyl)-1H-Benzimidazol-2-yl)-1H-Pyrazol-4-yl)-3-(Tetrahydro-2H-Pyran-4-yl)urea ()

- Structural Differences : Replaces the thiophenemethyl group with a benzimidazole-morpholine moiety.

- Morpholine increases solubility and bioavailability.

- Biological Targets : Dual inhibitor of Aurora A and STK1 kinases, suggesting anticancer applications .

Encorafenib ()

- Structural Differences : Features a pyrazole substituted with a chloro-fluoro-phenyl group and methanesulfonamide.

- Functional Implications : The sulfonamide and halogenated groups enhance kinase (B-Raf) binding.

1-(Furan-2-ylmethyl)-1-(Tetrahydro-2H-Pyran-4-yl)-3-(Thiophen-2-ylmethyl)urea ()

- Structural Differences : Replaces the pyrazole with a furan ring.

- Functional Implications : Furan’s reduced nitrogen content may decrease hydrogen-bonding capacity compared to pyrazole. Molecular weight (320.4 g/mol) is lower than the target compound, affecting pharmacokinetics .

Crizotinib ()

- Structural Differences : Contains a pyridine-pyrazole core with a piperidine substituent.

- Functional Implications : The pyridine ring enhances metal-coordination capacity, contributing to its role as an ALK/ROS1 inhibitor.

- Biological Activity : Antineoplastic agent, demonstrating the versatility of pyrazole-containing compounds in oncology .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea?

Synthesis typically involves coupling pyrazole intermediates with urea precursors. For example:

- Route A : Reacting amine derivatives (e.g., 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine) with azides or isocyanates in anhydrous toluene under reflux, followed by crystallization from EtOH–AcOH mixtures .

- Route B : Using chloroform as a solvent for reactions with pyrazolooxazinone intermediates, with extended reflux times (2+ hours) to improve yield .

Key analytical validation steps include NMR for structural confirmation and HPLC for purity assessment.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. For example:

- Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559°) are used to resolve bond lengths, angles, and intermolecular interactions .

- Diffraction data (e.g., d-spacing, R-factors) validate the spatial arrangement of the tetrahydro-2H-pyran and thiophen-2-ylmethyl groups .

Advanced Research Questions

Q. How can contradictory data on reaction yields between synthetic methods be resolved?

Contradictions often arise from solvent polarity, reflux duration, or crystallization efficiency. A systematic approach includes:

- Design of Experiments (DOE) : Varying solvent (toluene vs. CHCl₃), temperature, and stoichiometry to identify optimal conditions .

- Statistical Analysis : ANOVA or regression models to isolate critical factors (e.g., reflux time in Route B improves yield by 15% compared to Route A) .

- Mechanistic Studies : FT-IR or mass spectrometry to track intermediates and side products (e.g., incomplete azide decomposition in Route A) .

Q. What role does the thiophen-2-ylmethyl group play in modulating electronic properties?

The thiophene moiety enhances π-π stacking and electron delocalization, influencing redox behavior and binding affinity. Methodologies to assess this include:

Q. How can AI-driven retrosynthetic analysis optimize the synthesis of this compound?

AI tools (e.g., Reaxys, Pistachio) predict feasible routes by:

- Template Matching : Identifying analogous reactions (e.g., urea formation via Curtius rearrangement) .

- Route Scoring : Prioritizing pathways with fewer steps (<5) and higher atom economy (>65%) .

- Bias Correction : Filtering out low-yield routes (e.g., avoiding azide intermediates prone to side reactions) .

Data Analysis and Experimental Design

Q. What experimental designs are suitable for evaluating biological activity?

- Randomized Block Designs : Split-plot layouts (e.g., dose-response studies with four replicates) minimize variability in enzyme inhibition assays .

- Dose Optimization : IC₅₀ curves (log[inhibitor] vs. response) with Hill slopes >1.2 indicate cooperative binding .

- Control Groups : Include positive controls (e.g., known urea-based inhibitors) and solvent-only blanks to validate specificity .

Q. How are crystallographic data used to predict solubility and stability?

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding contributes 35% to lattice energy) .

- Thermogravimetric Analysis (TGA) : Correlates crystal packing density with decomposition temperatures (>200°C suggests high thermal stability) .

Contradiction Resolution

Q. How to address discrepancies in biological activity across studies?

- Meta-Analysis : Pool data from multiple assays (e.g., pIC₅₀ values) to calculate weighted means and confidence intervals .

- Structural-Alignment Studies : Overlay X-ray structures with receptor binding sites to identify steric clashes or conformational mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.